molecular formula C12H14O2 B12892894 7-Methoxy-2-(propan-2-yl)-1-benzofuran CAS No. 91301-21-2

7-Methoxy-2-(propan-2-yl)-1-benzofuran

Cat. No.: B12892894
CAS No.: 91301-21-2
M. Wt: 190.24 g/mol
InChI Key: QCCWDSIXNIZCIA-UHFFFAOYSA-N
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Description

2-Isopropyl-7-methoxybenzofuran is an organic compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of an isopropyl group at the second position and a methoxy group at the seventh position of the benzofuran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropyl-7-methoxybenzofuran can be achieved through several methods. One common approach involves the cyclization of ortho-hydroxyphenylpropargyl ethers. This method typically uses hypervalent iodine reagents, such as (diacetoxyiodo)benzene, in acetonitrile to facilitate the cyclization process . Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, followed by cyclization .

Industrial Production Methods: Industrial production of 2-Isopropyl-7-methoxybenzofuran often employs catalytic strategies to enhance yield and efficiency. For instance, the use of palladium nanoparticles as catalysts in a one-pot synthesis has been reported to be effective. This method allows for the recycling and reuse of the catalyst without significant loss of activity .

Chemical Reactions Analysis

Types of Reactions: 2-Isopropyl-7-methoxybenzofuran undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can occur at the benzene ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of the corresponding alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Comparison with Similar Compounds

  • Amiodarone
  • Angelicin
  • Bergapten
  • Nodekenetin
  • Xanthotoxin
  • Usnic Acid

Properties

CAS No.

91301-21-2

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

7-methoxy-2-propan-2-yl-1-benzofuran

InChI

InChI=1S/C12H14O2/c1-8(2)11-7-9-5-4-6-10(13-3)12(9)14-11/h4-8H,1-3H3

InChI Key

QCCWDSIXNIZCIA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC2=C(O1)C(=CC=C2)OC

Origin of Product

United States

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